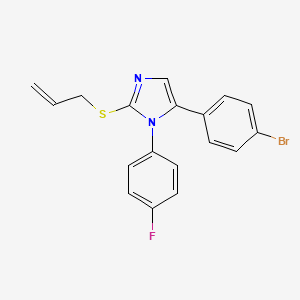![molecular formula C15H22O4 B2487853 5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid CAS No. 932924-40-8](/img/structure/B2487853.png)
5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.13,7]decane]-5-carboxylic acid is a compound with a complex structure that incorporates elements of spiro and tricyclic frameworks. This compound is part of a broader class of chemicals that have been studied for their unique chemical behaviors and potential applications in various fields of chemistry.
Synthesis Analysis
The synthesis of related spirocyclic compounds involves multiple steps, including epoxidation and acid-catalyzed reactions that lead to the formation of hydroxy esters, unsaturated alcohols, and carboxylic acids. Techniques such as 1,3-dipolar cycloaddition have been employed for constructing spiro[4.5]decane systems, demonstrating the synthetic versatility of spirocyclic frameworks (Adam & Crämer, 1987); (Ong & Chien, 1996).
Molecular Structure Analysis
Spirocyclic compounds exhibit complex molecular architectures that include multiple ring systems interconnected through a single atom. The molecular structure analysis often involves detailed NMR studies to elucidate the spatial arrangement of atoms within these molecules. Such analyses reveal the intricate nature of spiro compounds and their stereoisomeric properties (Rong-bao, 2010).
Chemical Reactions and Properties
Spirocyclic compounds participate in a variety of chemical reactions, including cycloadditions that facilitate the construction of complex molecular frameworks. These reactions are instrumental in generating diverse spirocyclic structures with potential utility in synthesizing pharmacologically relevant compounds. The chemical properties of spirocyclic compounds are characterized by their reactivity patterns, which are influenced by the strain within their cyclic frameworks and the electronic nature of their constituent atoms (Bose, Ullah, & Langer, 2004).
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
5-Methylspiro compounds have been extensively studied in synthetic chemistry. For example, Adam and Crämer (1987) explored the acid-catalyzed reactions of related compounds, shedding light on the standard carbenium ion chemistry of protonated oxiranes and potential for synthesis of diverse products (Adam & Crämer, 1987). Similarly, Biju, Pramod, and Rao (2003) described an efficient methodology for constructing spiro[4.5] decanes, demonstrating a bridgehead substitution strategy in their synthesis approach (Biju, Pramod, & Rao, 2003).
Medicinal Chemistry
In medicinal chemistry, Scott et al. (1985) synthesized spiro[4.5] and spiro[4.6] carboxylic acids as cyclic analogues of valproic acid, a well-known anticonvulsant. They aimed to evaluate the role of the carboxylic acid group in valproic acid and its impact on anticonvulsant activity (Scott et al., 1985).
Polymer Science
In the field of polymer science, Nemoto, Ito, and Endo (2003) investigated the cationic ring-opening polymerization behavior of a novel cyclic thiocarbonate bearing a spiro-linked adamantane moiety. This research contributes to the understanding of polymerization mechanisms in the presence of spiro-linked structures (Nemoto, Ito, & Endo, 2003).
Organic Chemistry
In organic chemistry, Baldwin and Shukla (1999) described the synthesis of dispiro[2.1.3.2]decane, which involves a strategy relevant to the study of spiro compounds, including 5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.13,7]decane]-5-carboxylic acid (Baldwin & Shukla, 1999).
Biochemistry
In biochemistry, Ridyard et al. (1996) utilized fungi from the genus Absidia for the site-selective oxidation of tricyclo[3.3.1.13,7]decane derivatives. This study highlights the potential of using biological organisms for chemical transformations in compounds related to 5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.13,7]decane]-5-carboxylic acid (Ridyard et al., 1996).
Propriétés
IUPAC Name |
5-methylspiro[1,3-dioxane-2,2'-adamantane]-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-14(13(16)17)7-18-15(19-8-14)11-3-9-2-10(5-11)6-12(15)4-9/h9-12H,2-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQICCBNSZLORY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(C3CC4CC(C3)CC2C4)OC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




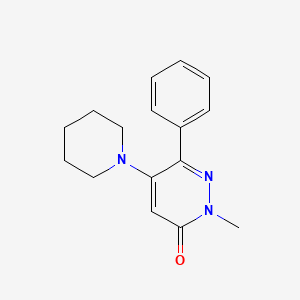
![1-(furan-2-ylmethyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2487783.png)

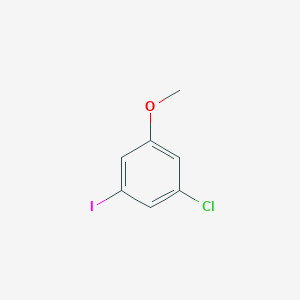

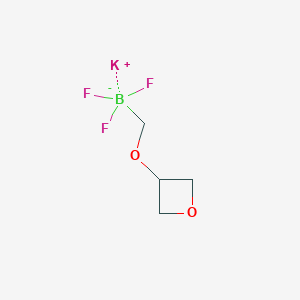
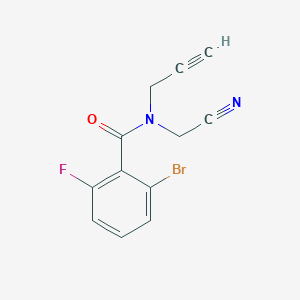
![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B2487790.png)
![3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2487791.png)
